Anaspaz

概要

説明

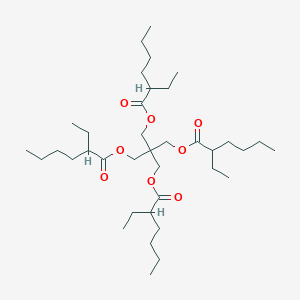

ヒヨスチアミン硫酸塩は、トロパンアルカロイドであり、アトロピンのレボ回転異性体です。これは、ヘニーン、マンドレイク、およびベラドンナ(Atropa belladonna)などのナス科植物に見られる天然化合物です。 ヒヨスチアミン硫酸塩は、その抗コリン作用で知られており、さまざまな消化器疾患、筋肉のけいれん、およびその他の病状の治療に使用されます .

科学的研究の応用

Hyoscyamine sulfate has a wide range of scientific research applications:

Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.

Medicine: Used to treat gastrointestinal disorders, muscle spasms, and symptoms of Parkinson’s disease.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

作用機序

ヒヨスチアミン硫酸塩は、副交感神経系の主な神経伝達物質であるアセチルコリンの作用を阻害することによって効果を発揮します。 それはムスカリン受容体に結合し、アセチルコリンの作用を遮断し、消化管の運動性の低下、胃酸の分泌の減少、およびその他の体液の産生の減少をもたらします . この抗コリン作用は、さまざまな病状の治療における治療効果の原因となっています .

類似の化合物との比較

類似の化合物

アトロピン: ヒヨスチアミンとその鏡像異性体のラセミ混合物であり、類似の抗コリン作用で知られています.

スコポラミン: 抗コリン作用を持つ別のトロパンアルカロイドであり、主に乗り物酔いおよび術後の吐き気の治療に使用されます.

独自性

ヒヨスチアミン硫酸塩は、その特定の異性体形態により、ラセミ混合物であるアトロピンと比較して、独自の薬理効果を発揮します。 ムスカリン受容体への標的化された作用により、消化器疾患および神経疾患の治療に特に効果的です .

生化学分析

Biochemical Properties

Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .

Cellular Effects

This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .

Temporal Effects in Laboratory Settings

This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .

Dosage Effects in Animal Models

The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .

Transport and Distribution

Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .

Subcellular Localization

This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .

準備方法

合成経路と反応条件

ヒヨスチアミン硫酸塩は、いくつかの化学的経路によって合成できます。一般的な方法の1つは、植物源からのヒヨスチアミンの抽出に続いて、硫酸塩への変換を含みます。抽出プロセスには通常、植物材料を水酸化アンモニウムでアルカリ性にして、塩化メチレンで抽出することが含まれます。 次に、抽出物を硫酸で酸性化して、ヒヨスチアミン硫酸塩を沈殿させます .

工業生産方法

工業環境では、ヒヨスチアミン硫酸塩は、ベラドンナなど、ヒヨスチアミンが豊富な植物を栽培することによって製造されます。 アルカロイドは、溶媒を使用して植物材料から抽出され、粗抽出物は、さまざまな化学プロセスを経て、純粋な形態のヒヨスチアミン硫酸塩を得ます .

化学反応の分析

反応の種類

ヒヨスチアミン硫酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヒヨスチアミンは、酸化されてトロピン酸誘導体を形成できます。

加水分解: ヒヨスチアミン中のエステル結合は、加水分解されてトロピンとトロピン酸を生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

加水分解: 酸性または塩基性条件を加水分解に使用できます。塩酸または水酸化ナトリウムが一般的な試薬です。

主な生成物

酸化: トロピン酸誘導体。

加水分解: トロピンとトロピン酸。

置換: さまざまな置換トロパン誘導体

科学研究への応用

ヒヨスチアミン硫酸塩は、幅広い科学研究への応用を持っています。

化学: トロパンアルカロイドの同定と定量化のための分析化学における基準物質として使用されます.

生物学: 神経系への影響と抗コリン作用薬としての役割が研究されています.

類似化合物との比較

Similar Compounds

Atropine: A racemic mixture of hyoscyamine and its enantiomer, known for similar anticholinergic properties.

Scopolamine: Another tropane alkaloid with anticholinergic effects, used primarily for motion sickness and postoperative nausea.

Hyoscine: Similar to scopolamine, used for its antispasmodic and antiemetic properties.

Uniqueness

Hyoscyamine sulfate is unique due to its specific isomeric form, which provides distinct pharmacological effects compared to its racemic mixture, atropine. Its targeted action on muscarinic receptors makes it particularly effective in treating gastrointestinal and neurological disorders .

特性

IUPAC Name |

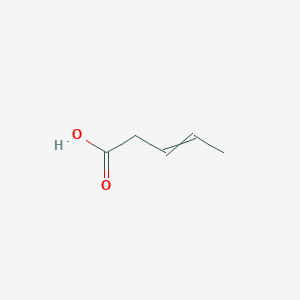

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVDJUWKSRQMD-OMLVBYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-16-1, 620-61-1 | |

| Record name | Hyoscyamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)